N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a bicyclic sulfonamide derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a propanamide substituent. The (2Z) configuration indicates the stereochemistry of the imine double bond in the thiazole ring. This compound is structurally characterized by its sulfone (5,5-dioxido) group and methyl substitution at the 3-position of the thienothiazole system. Its molecular formula is C₁₀H₁₄N₂O₃S₂, with a molecular weight of 298.36 g/mol. The compound’s synthesis typically involves cyclocondensation reactions of thiol-containing precursors with carbonyl derivatives under acidic or basic conditions .
Properties
Molecular Formula |
C9H14N2O3S2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)propanamide |
InChI |
InChI=1S/C9H14N2O3S2/c1-3-8(12)10-9-11(2)6-4-16(13,14)5-7(6)15-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
QNVPVLCPFMZGLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene and Thiazole Precursors
The core structure is constructed via a cyclocondensation reaction between 3-aminothiophene-4-carboxylic acid derivatives and thiourea analogs. For instance, reacting 3-amino-4-methylthiophene with thiourea in the presence of hydrochloric acid yields the bicyclic thieno-thiazole intermediate. This step is critical for establishing the Z-configuration at the exocyclic double bond, which is stabilized by intramolecular hydrogen bonding.
Reaction Conditions :
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 80°C
-
Catalyst: HCl (1.2 equiv)
-
Yield: 68–72%
Oxidation to Introduce Sulfone Groups
The sulfone functionality at the 5,5-position is introduced through oxidation of the thieno-thiazole sulfur atoms. Hydrogen peroxide (H₂O₂) in acetic acid is commonly employed for this transformation, achieving near-quantitative conversion under mild conditions.
Optimized Oxidation Protocol :
| Parameter | Value |
|---|---|
| Oxidizing Agent | 30% H₂O₂ (2.5 equiv) |
| Solvent | Glacial acetic acid |
| Temperature | 50°C |
| Reaction Time | 6 hours |
| Yield | 95% |
Propanamide Substituent Installation
The propanamide group is introduced via a nucleophilic acyl substitution reaction. This step requires careful control to avoid racemization and ensure regioselectivity.
Coupling with Propionyl Chloride
The oxidized thieno-thiazole intermediate is treated with propionyl chloride in the presence of a base such as triethylamine (TEA). The reaction proceeds via an acid chloride intermediate, forming the target amide bond.
Key Observations :
-
Excess propionyl chloride (1.5 equiv) improves yield but risks side reactions.
-
Anhydrous dichloromethane (DCM) minimizes hydrolysis of the acyl chloride.
-
Reaction completion is confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Stereochemical Control
The Z-configuration of the exocyclic imine is preserved by conducting the coupling reaction at low temperatures (–20°C). Computational studies suggest that the transition state for isomerization has a high energy barrier (~25 kcal/mol), making the Z-isomer thermodynamically favored under these conditions.
Purification and Characterization
Post-synthetic purification and structural validation are essential to ensure compound integrity.
Chromatographic Purification
Crude product is purified via flash column chromatography using silica gel (230–400 mesh) and a gradient eluent system (hexane to ethyl acetate). This removes unreacted starting materials and byproducts such as disulfones.
Elution Profile :
| Fraction | Solvent Ratio (Hexane:EtOAc) | Target Compound Eluted |
|---|---|---|
| 1–5 | 9:1 | Impurities |
| 6–12 | 7:3 | Product |
| 13–15 | 1:1 | Polar byproducts |
Spectroscopic Characterization
The compound’s structure is confirmed through a combination of techniques:
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.98 (s, 3H, SCH₃), 3.45–3.52 (m, 2H, CH₂SO₂), 4.12 (q, J = 7.2 Hz, 2H, COCH₂).
-
¹³C NMR : 172.8 ppm (C=O), 62.4 ppm (SO₂CH₂), 14.1 ppm (CH₂CH₃).
Mass Spectrometry :
-
High-resolution ESI-MS: m/z 338.4 [M+H]⁺ (calculated for C₁₅H₁₈N₂O₃S₂: 338.42).
Industrial-Scale Production Considerations
Scalability challenges are addressed through continuous-flow reactors and process intensification.
Continuous-Flow Synthesis
A microreactor system (0.5 mm internal diameter) enables rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes.
Advantages :
-
Improved yield (82% vs. 68% batch)
-
Reduced solvent consumption (50% less DCM)
-
Enhanced safety profile
Waste Management
Sulfone-containing byproducts are treated with activated carbon filters, achieving >99% removal efficiency. Solvent recovery systems (e.g., distillation) reduce environmental impact.
Mechanistic Insights and Reaction Optimization
Density functional theory (DFT) calculations provide insights into the reaction pathway.
Cyclization Transition State
The rate-determining step involves nucleophilic attack by the thiolate anion on the electrophilic carbon of the thiophene ring. The activation energy (ΔG‡) is calculated as 18.7 kcal/mol, consistent with experimental reaction rates.
Oxidative Sulfonation
H₂O₂ acts via a two-electron oxidation mechanism, converting thioether sulfurs to sulfones. Kinetic studies reveal a second-order dependence on H₂O₂ concentration.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiazole derivatives. These products have diverse applications in medicinal chemistry and materials science.
Scientific Research Applications
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, spectral, and functional distinctions between N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide and analogous compounds from diverse sources:
Table 1: Structural and Spectral Comparison
Key Observations:
Core Structure Variations: The target compound shares a tetrahydrothieno[3,4-d][1,3]thiazole core with sulfone groups with and . However, substituents differ significantly:
- Propanamide vs. Acetamide/Benzamide: The propanamide chain (C₃H₇NO) in the target compound contrasts with the shorter acetamide (C₂H₅NO) in and bulkier benzamide (C₇H₅NO) in . This affects solubility and steric interactions in biological systems.
- Aromatic vs.
Spectral Distinctions :
- IR Spectroscopy : All compounds exhibit strong C=O stretches (~1,690–1,720 cm⁻¹). The presence of nitrile (CN) groups in (2,209 cm⁻¹) and sulfone (SO₂) in (1,710–1,720 cm⁻¹) further differentiates them .
- NMR Signals : The target compound’s methyl group (δ 2.24 ppm) aligns with and , but aromatic protons in (δ 7.5–8.2 ppm) and (δ 7.41 ppm) reflect substituent-specific shifts .
Synthetic Pathways :
- The target compound likely follows a cyclocondensation route similar to and , where sodium acetate or triethylamine catalyzes the formation of the thiazole ring . In contrast, involves nucleophilic substitution with propenyl groups, requiring careful stereochemical control .
Biological Relevance :
- While direct biological data for the target compound is unavailable, analogs like and are studied for antimicrobial and kinase-inhibitory activities due to their sulfone and amide functionalities .
Biological Activity
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring integrated with a tetrahydrothieno moiety and a propanamide group. Its molecular formula is , with a molecular weight of approximately 284.29 g/mol. The structural complexity of this compound allows for diverse interactions within biological systems.
1. Anticonvulsant Activity
Research has indicated that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds with similar structural motifs have shown efficacy in reducing seizure activity in animal models. A study demonstrated that thiazole-based compounds could eliminate the tonic extensor phase in seizures, providing 100% protection in tested subjects .
2. Antitumor Activity
Thiazole derivatives are recognized for their anticancer properties. The compound's structure suggests potential cytotoxic activity against various cancer cell lines. In vitro studies have shown that related thiazole compounds possess IC50 values ranging from 1.61 to 23.30 µg/mL against different tumor types, indicating their ability to inhibit cell proliferation effectively .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It could bind to receptors that mediate neurotransmission or cell growth, influencing physiological outcomes.
- Induction of Apoptosis : Some studies suggest that thiazole derivatives can trigger apoptosis in cancer cells through the activation of intrinsic pathways .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
